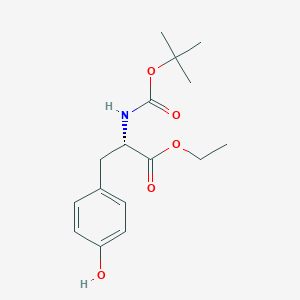

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate

説明

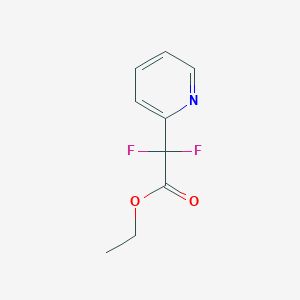

“(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate” is an organic compound with the molecular formula C13H17NO5 . It has a molecular weight of 267.28 . The compound is used in synthetic organic chemistry .

Synthesis Analysis

Tertiary butyl esters, such as “(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate”, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis

The molecular structure of “(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate” is defined by its molecular formula, C13H17NO5 . Further details about its structure might be available through techniques such as NMR, HPLC, LC-MS, UPLC, etc .Physical And Chemical Properties Analysis

“(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate” is a solid compound . It has a molecular weight of 267.28 . The compound should be stored sealed in dry conditions at 2-8°C . The boiling point is not specified .科学的研究の応用

Boc-L-Tyrosine Ethyl Ester: Scientific Research Applications

Medical and Organic Intermediate: Boc-L-Tyrosine ethyl ester is utilized as an intermediate in medical and organic chemistry applications due to its protective properties for amino groups during chemical reactions .

Amino Protective Agent: It serves as an important amino protective agent, particularly in the introduction of t-Boc protect gene, which is crucial for protecting amino acids during peptide synthesis .

Prodrug Candidate: Studies suggest that Boc-L-Tyrosine ethyl ester, due to its slow hydrolysis rate, is a promising lipophilic prodrug candidate for the slow release of L-Tyrosine at targeted sites .

Pharmaceutical Formulations: The compound’s polymorphism is studied to create consistent phase diagrams, which are essential for pharmaceutical formulations and comparisons with polymorph predictions by computer simulations .

Peptide Synthesis: In peptide synthesis, Boc-L-Tyrosine ethyl ester is used to protect the amino function during the synthesis process, especially in the Boc/Bn strategy where the Boc group serves as a temporary protecting group .

Solid Phase Peptide Synthesis: The compound is also employed in solid phase peptide synthesis, providing high coupling yields and facilitating the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

In-Water Peptide Synthesis: An environmentally conscious approach to peptide synthesis using the Boc strategy has been developed, where Boc-L-Tyrosine ethyl ester plays a role in reducing the environmental impact of peptide production .

Cysteine Protecting Group Comparison: The compound is referenced in studies comparing various cysteine protecting groups, highlighting its use in both Boc and Fmoc peptide synthesis strategies .

作用機序

Target of Action

Boc-L-Tyrosine ethyl ester, also known as Ethyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate or (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, is primarily used as a prodrug for L-Tyrosine . The primary targets of this compound are the enzymes involved in the hydrolysis of the ester bond, which releases L-Tyrosine in the body .

Mode of Action

The mode of action of Boc-L-Tyrosine ethyl ester involves its conversion into L-Tyrosine in the body. This conversion is facilitated by enzymes that hydrolyze the ester bond in the compound . The released L-Tyrosine then participates in various biochemical reactions.

Biochemical Pathways

Boc-L-Tyrosine ethyl ester affects the tyrosine metabolism pathway. Once hydrolyzed, the released L-Tyrosine can be used as a substrate to synthesize numerous specialized metabolites in different groups of plants . These metabolites play crucial roles in various biochemical pathways and have significant downstream effects.

Pharmacokinetics

The pharmacokinetics of Boc-L-Tyrosine ethyl ester is characterized by its hydrolysis rate. Studies indicate that short linear chains like Boc-L-Tyrosine ethyl ester hydrolyze relatively slowly . This slow release of L-Tyrosine at a targeted site makes it a useful lipophilic prodrug candidate for improving the bioavailability of L-Tyrosine .

Result of Action

The molecular and cellular effects of Boc-L-Tyrosine ethyl ester’s action are primarily due to the activities of L-Tyrosine. As a precursor to several important substances, including neurotransmitters and hormones, L-Tyrosine plays a vital role in various physiological processes .

Action Environment

The action, efficacy, and stability of Boc-L-Tyrosine ethyl ester can be influenced by various environmental factors. For instance, its stability is demonstrated by the fact that it remains intact even after being stored at room temperature for an extended period . .

特性

IUPAC Name |

ethyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-5-21-14(19)13(17-15(20)22-16(2,3)4)10-11-6-8-12(18)9-7-11/h6-9,13,18H,5,10H2,1-4H3,(H,17,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYTXJUGUROLJK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454440 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72594-77-5 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Boc-L-Tyrosine ethyl ester serves as a crucial starting material for synthesizing various chiral auxiliaries, including oxazolidine-2-selones, oxazolidine-2-thiones, and 2-phenylimino-2-oxazolidines. [, , ] These chiral auxiliaries are valuable tools in asymmetric synthesis, enabling the creation of enantiomerically pure compounds.

ANone: The synthesis typically involves several key steps:

- Protecting Group Manipulation: The phenolic hydroxyl group of Boc-L-Tyrosine ethyl ester is often protected, commonly with a benzyl group. []

- Ester Reduction and Deprotection: The ester functionality is reduced to the corresponding alcohol, followed by the removal of the amino protecting group (Boc). [, , ]

- Oxazoline/Oxazolidine Ring Formation: The resulting amino alcohol is then cyclized to form the core oxazoline or oxazolidine ring. This can be achieved through reactions with reagents like N,N-dimethyformamide diethyl acetal. []

- Introduction of Selenium/Sulfur/Imine: Further modifications introduce the desired functionality at the 2-position of the oxazolidine ring. This can involve reactions with selenium, sulfur, or aniline derivatives. [, , ]

A: Researchers have explored immobilizing these chiral auxiliaries on non-cross-linked polystyrene supports. [, ] This approach offers several benefits, including:

ANone: Certainly! Here are some examples:

- (4S)-4-(4′-(benzyloxyl)) benzyl oxazolidine-2-selone and (4S)-4-(4′-(benzyloxyl)) benzyl oxazolidine-2-thione: These chiral auxiliaries, synthesized from Boc-L-Tyrosine ethyl ester, can be used to control stereochemistry in various asymmetric reactions. []

- Non-cross-linked polystyrene-supported oxazolidine-2-selone: This immobilized chiral auxiliary offers the advantages of facile separation and potential recyclability. []

- Non-cross-linked polystyrene supported 2-phenylimino-2-oxazolidine: This polystyrene-supported chiral auxiliary, synthesized via a practical method from Boc-L-Tyrosine ethyl ester, provides an efficient tool for asymmetric synthesis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole](/img/structure/B1589606.png)

![7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1589612.png)

![diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B1589615.png)